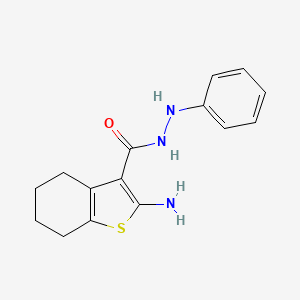

2-amino-N'-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbohydrazide

Description

Properties

IUPAC Name |

2-amino-N'-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbohydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3OS/c16-14-13(11-8-4-5-9-12(11)20-14)15(19)18-17-10-6-2-1-3-7-10/h1-3,6-7,17H,4-5,8-9,16H2,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYTRHNAOYCTCCC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=C(S2)N)C(=O)NNC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N’-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbohydrazide typically involves the Gewald reaction, which is a well-known method for constructing benzothiophene derivatives. The reaction starts with the condensation of a ketone, such as 4-oxo-1-phenylcyclohexane-1-carbonitrile, with ethyl cyanoacetate and elemental sulfur in the presence of a base like diethylamine . This forms the benzothiophene core, which can then be further functionalized to introduce the amino and carbohydrazide groups.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, would be crucial to ensure high yield and purity. Continuous flow reactors and other advanced manufacturing techniques could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Core Benzothiophene Ring Formation

The synthesis begins with constructing the tetrahydro-1-benzothiophene scaffold. A common approach involves nucleophilic aromatic substitution reactions. For example, 4-chloroacetylantipyrine reacts with 3-arylazo-4-mercapto-4-phenylamino-buten-2-ones in refluxing ethanol containing sodium ethoxide, leading to intramolecular elimination of water to form the thiophene ring . This step establishes the bicyclic system essential for the target compound.

Mechanistic Insights

The reaction mechanism likely involves:

-

Nucleophilic displacement : Replacement of a leaving group (e.g., chlorine) in the benzothiophene precursor to form the azo-thiophene intermediate.

-

Intramolecular cyclization : Elimination of water or other byproducts to stabilize the bicyclic structure .

-

Hydrazine-mediated condensation : Attack of hydrazine on a carbonyl group followed by proton transfer to yield the carbohydrazide .

Reaction Conditions and Optimization

Spectral Characterization

Key analytical data for the target compound includes:

-

IR Spectrum : Strong N-H stretches (3206–3342 cm⁻¹) and carbonyl absorption (1662–1720 cm⁻¹) .

-

¹H NMR : Signals for aromatic protons (δ 7.01–7.83 ppm) and methylene groups (δ 2.09–2.53 ppm) .

-

Mass Spectrometry : Molecular ion peak at m/z 267 (for a related derivative) .

Biological Activity

The compound exhibits notable antimicrobial activity against Gram-positive bacteria (e.g., Staphylococcus aureus) and Gram-negative strains (e.g., Escherichia coli) . Minimum inhibitory concentrations (MIC) range between 12.5–25 μg/mL, comparable to standard antibiotics .

Structural Variants and Derivatives

Substituents on the N'-phenyl group significantly influence activity. For example, derivatives with electron-donating groups (e.g., methoxy) show enhanced potency against fungal strains .

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated that derivatives of the benzothiophene structure exhibit significant antimicrobial properties. For instance, compounds similar to 2-amino-N'-phenyl-4,5,6,7-tetrahydro-1-benzothiophene have been evaluated for their effectiveness against various bacterial and fungal strains. One study highlighted that certain derivatives showed promising inhibitory effects against Gram-positive and Gram-negative bacteria, as well as antifungal activity comparable to standard treatments like fluconazole .

Anticancer Potential

The anticancer properties of benzothiophene derivatives have been extensively studied. In particular, compounds derived from this scaffold have shown potential as antimitotic agents by targeting microtubule dynamics in cancer cells. A notable example includes the synthesis of 2-aroyl-5-amino benzo[b]thiophene derivatives, which exhibited IC50 values in the nanomolar range against various cancer cell lines, indicating strong antiproliferative activity . This suggests that the compound may play a role in developing new cancer therapies.

Enzyme Inhibition Studies

The compound has been investigated for its ability to inhibit specific enzymes related to metabolic disorders. For example, studies have explored its effects on α-glucosidase and acetylcholinesterase, which are crucial in managing conditions like Type 2 diabetes and Alzheimer's disease. The findings indicated that certain derivatives could effectively inhibit these enzymes, suggesting their therapeutic potential in treating these diseases .

Anti-inflammatory Properties

Recent research has indicated that benzothiophene derivatives may possess anti-inflammatory properties. In silico studies have suggested that these compounds could act as inhibitors of the enzyme lipoxygenase, which is involved in inflammatory processes. This opens avenues for further development of anti-inflammatory drugs based on this chemical structure .

Table: Summary of Research Findings

Mechanism of Action

The mechanism by which 2-amino-N’-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbohydrazide exerts its effects is not fully understood but is believed to involve interactions with specific molecular targets. These targets could include enzymes or receptors that play a role in various biological pathways. The compound’s structure allows it to fit into active sites of these targets, potentially inhibiting or modulating their activity.

Comparison with Similar Compounds

Table 1: Minimum Inhibitory Concentration (MIC, μg/mL) of Selected Derivatives

| Compound | Substituent (R) | S. aureus | E. coli | C. albicans | |

|---|---|---|---|---|---|

| 2a (Parent compound) | Phenyl | 12.5 | 25 | 50 | |

| 2b | 4-NO₂-phenyl | 6.25 | 12.5 | 25 | |

| 2c | 4-Cl-phenyl | 12.5 | 25 | 50 | |

| 2d | 4-OCH₃-phenyl | 25 | 50 | 100 |

Key findings:

- Electron-withdrawing groups (e.g., -NO₂ at position 4) enhance antimicrobial potency, likely due to increased electrophilicity and membrane penetration .

- Electron-donating groups (e.g., -OCH₃) reduce activity, suggesting steric or electronic hindrance at target sites .

Structural and Functional Modifications

Carboxamide vs. Carbohydrazide Derivatives

Replacing the carbohydrazide group with a carboxamide (e.g., 2-amino-N-benzyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide) eliminates the hydrazone-forming capacity, reducing antifungal activity but improving metabolic stability . This highlights the critical role of the hydrazide moiety in antifungal mechanisms, possibly through metal chelation or hydrogen bonding .

Azomethine Derivatives

Hydrazone derivatives (e.g., N'-(2-hydroxybenzylidene)-substituted analogs) exhibit enhanced antifungal activity (MIC = 12.5 μg/mL against A. niger) compared to the parent compound, likely due to improved π-π stacking interactions with fungal enzymes .

Piperazine and Benzyl Modifications

Derivatives with piperazine or benzyl groups (e.g., compound 10 in ) demonstrate divergent activity profiles. For example, fluorobenzamide derivatives show selectivity for bacterial over fungal targets, suggesting altered binding to prokaryotic vs. eukaryotic enzymes .

Biological Activity

2-amino-N'-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbohydrazide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, particularly its anticancer properties, mechanism of action, and other pharmacological effects.

- IUPAC Name : this compound

- Molecular Formula : C15H16N2OS

- Molecular Weight : 272.37 g/mol

- CAS Number : 60598-68-7

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiophene derivatives, including this compound. Notably:

-

In Vitro Anticancer Screening :

- The compound demonstrated significant antiproliferative effects against various cancer cell lines, notably liver (HepG2) and prostate (PC-3) cancer cells.

- The inhibitory concentration (IC50) values indicate the potency of the compound in inhibiting cell growth. For instance, derivatives with similar structures showed IC50 values ranging from 0.075 to 6.96 µM against key oncogenic pathways such as VEGFR-2 and AKT .

-

Mechanism of Action :

- The compound induces apoptosis through caspase activation and cell cycle arrest at the S phase. Flow cytometric analysis revealed a significant increase in early and late apoptotic cells after treatment with the compound .

- It was observed that the compound's structure allows for effective binding to the active sites of target proteins involved in cancer progression.

Table 1: Summary of Anticancer Activity

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| 2-amino-N'-phenyl... | HepG2 | 3.105 | Apoptosis induction |

| 2-amino-N'-phenyl... | PC-3 | 4.60 | VEGFR-2 inhibition |

| Chloro derivative | HepG2 | 0.126 | AKT inhibition |

Neuroprotective Activity

Some derivatives of thiophene have shown potential neuroprotective effects in models of neurodegeneration. They appear to modulate inflammatory responses and reduce cytotoxicity induced by inflammatory stimuli such as lipopolysaccharides (LPS) .

Safety Profile

The compound is classified as an irritant; therefore, safety precautions are essential when handling it in laboratory settings . Its safety profile is crucial for further development into therapeutic agents.

Case Studies

- Case Study on HepG2 Cells :

- Prostate Cancer Research :

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing 2-amino-N'-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbohydrazide and its derivatives?

- Methodological Answer : The compound is typically synthesized via condensation reactions between 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carbohydrazide and substituted phenylaldehydes. For example, hydrazide intermediates are prepared by refluxing with hydrazine hydrate in ethanol, followed by condensation with aromatic aldehydes in acidic conditions (e.g., glacial acetic acid) to form Schiff base derivatives. Reaction progress is monitored by TLC, and purification involves recrystallization from ethanol or methanol .

Q. How is the structural characterization of this compound performed?

- Methodological Answer :

- Spectroscopy : H NMR and C NMR confirm proton and carbon environments, with characteristic signals for the tetrahydrobenzothiophene ring (δ 1.5–2.8 ppm for CH groups) and the hydrazide moiety (δ 8.5–10.5 ppm for NH protons). IR spectroscopy identifies functional groups (e.g., N-H stretch at ~3200 cm, C=O at ~1650 cm) .

- X-ray Crystallography : Single-crystal X-ray diffraction (SC-XRD) resolves bond lengths, angles, and hydrogen-bonding networks. Software like SHELXL (for refinement) and ORTEP-3 (for visualization) are used to analyze crystal packing and intermolecular interactions .

Q. What are the primary biological activities reported for this compound?

- Methodological Answer : Antimicrobial activity is evaluated using disk diffusion or broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans). Minimum inhibitory concentrations (MICs) are determined, with derivatives showing MICs in the range of 8–64 µg/mL. Structure-activity relationships (SARs) highlight the importance of electron-withdrawing substituents on the phenyl ring for enhanced activity .

Advanced Research Questions

Q. How can computational tools predict the biological activity of derivatives, and how are these predictions validated experimentally?

- Methodological Answer :

- In Silico Prediction : PASS Online predicts biological activity profiles (e.g., anticancer, antimycobacterial) based on structural descriptors. For example, derivatives with chloro or nitro substituents show high Pa (probability of activity) values (>0.7) for antitumor effects .

- Validation : Predicted activities are tested via in vitro assays. For instance, compounds with high Pa for antitubercular activity are screened against M. tuberculosis H37Rv using the Microplate Alamar Blue Assay (MABA), with IC values compared to computational predictions .

Q. What strategies resolve contradictions in reported biological activity data across studies?

- Methodological Answer : Discrepancies (e.g., variable MICs for similar derivatives) are addressed by:

- Standardized Assays : Repeating experiments under controlled conditions (e.g., identical bacterial strains, nutrient media).

- Synergistic Studies : Testing compounds in combination with known antibiotics to identify potentiating effects.

- Molecular Docking : Using software like AutoDock Vina to compare binding affinities of derivatives with target proteins (e.g., E. coli DNA gyrase), clarifying SARs .

Q. How do hydrogen-bonding networks influence the crystallographic properties of this compound?

- Methodological Answer : Graph set analysis (R(8) motifs) identifies recurring hydrogen-bonding patterns in crystal structures. For example, N-H···O and C-H···π interactions stabilize the tetrahydrobenzothiophene core. Software like Mercury (CCDC) quantifies these interactions, correlating them with solubility and stability .

Q. What catalytic applications have been explored using metal complexes of this compound?

- Methodological Answer : The compound acts as a ligand for dioxidomolybdenum(VI) complexes, synthesized by reacting with MoO(acac) in methanol. These complexes catalyze olefin epoxidation (e.g., styrene to styrene oxide) with HO as an oxidant. Catalytic efficiency is measured via GC-MS, with turnover numbers (TONs) reaching ~500 under optimized conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.